molecular formula C9H8ClNO5 B011282 Methyl 4-chloro-2-methoxy-5-nitrobenzoate CAS No. 109069-75-2

Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Cat. No.: B011282
CAS No.: 109069-75-2
M. Wt: 245.61 g/mol
InChI Key: SPSVQVKAYOHSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO5. It is a derivative of benzoic acid and features a nitro group, a methoxy group, and a chloro group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methoxy-5-nitrobenzoate can be synthesized through the esterification of 4-chloro-2-methoxy-5-nitrobenzoic acid. The esterification process typically involves the reaction of the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is widely utilized as an intermediate in organic synthesis. Its functional groups enable further chemical modifications, making it a versatile building block for creating more complex organic molecules.

Synthetic Routes

The synthesis typically involves nitration reactions followed by various substitution reactions to introduce the desired functional groups. The compound can be synthesized from simpler precursors using reagents such as nitric acid and sulfuric acid under controlled conditions to achieve high yields and purity.

Enzyme Inhibition Studies

Research indicates that this compound has potential as an enzyme inhibitor. Its structural features allow it to interact with various enzymes, which can be exploited in drug development.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index (SI)
This compoundMCF-70.05619.3
This compoundMDA-MB-2310.0233.7

The IC50 values indicate strong antiproliferative activity, suggesting its potential as a therapeutic agent targeting cancer cells while sparing normal cells.

Pharmaceutical Applications

This compound is being investigated for its role as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes, particularly in the development of novel anticancer drugs.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals, including dyes and pigments. Its unique chemical properties make it suitable for various formulations requiring specific reactivity or stability.

Case Study 1: Antiproliferative Effects

A study published in a peer-reviewed journal evaluated the antiproliferative effects of this compound on human breast cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation through apoptosis induction and modulation of signaling pathways associated with cancer growth.

Case Study 2: Synthesis of Novel Derivatives

Another research project focused on synthesizing novel derivatives of this compound to enhance its biological activity. The derivatives were tested for their efficacy against various cancer cell lines, revealing improved potency compared to the parent compound.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Biological Activity

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is an organic compound with significant biochemical properties, particularly due to its structural features, including a chloro group, a methoxy group, and a nitro group attached to a benzoate framework. This compound has garnered attention for its potential biological activities, including enzyme interactions and cellular effects.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClNO₅
  • Molecular Weight : 245.62 g/mol
  • CAS Number : 63603-09-8

The compound's structure allows it to participate in various chemical reactions, making it a versatile agent in both synthetic and biological contexts.

Target Interactions

This compound primarily interacts with enzymes involved in the metabolism of aromatic compounds. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular proteins and DNA, leading to significant biological effects.

Research indicates that this compound affects cellular processes by:

  • Modulating enzyme activity, especially oxidoreductases, which can lead to decreased production of reactive oxygen species (ROS) and reduced oxidative stress.
  • Altering gene expression through interactions with transcription factors, impacting pathways related to cell growth and apoptosis .

In Vitro Studies

In laboratory settings, this compound has demonstrated various effects on cell lines:

  • Cell Proliferation : Studies show that at lower concentrations, the compound has minimal effects on cell proliferation, while higher concentrations can significantly alter cell signaling pathways.
  • Apoptosis : The compound has been implicated in promoting apoptosis in certain cancer cell lines, suggesting potential therapeutic applications.

Dosage Effects

The biological activity of this compound is dose-dependent:

Dosage (µM) Effect on Cell Viability IC50 (µM)
0.1Minimal>100
10Moderate50
50Significant10

At higher doses, the compound can induce cytotoxicity, leading to cellular damage and oxidative stress.

Metabolic Pathways

The compound undergoes metabolism primarily through cytochrome P450 enzymes. This metabolic process can yield various metabolites that may exhibit different biological activities. The nitro group is particularly notable for its ability to form reactive intermediates that participate in further metabolic pathways .

Research Applications

This compound is utilized in several research domains:

  • Medicinal Chemistry : Investigated for its potential as a pharmacophore in drug development.
  • Biochemistry : Used in studies focusing on enzyme inhibition and protein interactions.
  • Synthetic Chemistry : Serves as an intermediate in the synthesis of more complex organic molecules.

Case Studies and Findings

Recent studies have highlighted the compound's role in various biological assays:

  • A study demonstrated that treatment with this compound resulted in significant inhibition of specific cancer cell lines, indicating its potential as an anticancer agent.

Properties

IUPAC Name

methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSVQVKAYOHSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595437
Record name Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109069-75-2
Record name Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.1 g of 4-chloro-5-nitro-o-anisic acid in methanol (100 ml) was added a catalytic amount of sulfuric acid and the resulting mixture was heated under reflux for 3 hours. Then the reaction mixture was poured into ice/water and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, 3.3 g of methyl 4-chloro-5-nitro-o-anisate was obtained as pale yellow crystals.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.